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Abstract
Palazestrant (also known as OP-1250) is an investigational, orally bioavailable small molecule

with the molecular formula C28H36FN3O.[1][2][3] It is currently under evaluation for the

treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-

negative (HER2-) advanced or metastatic breast cancer.[4] Palazestrant is distinguished by its

dual mechanism of action as both a Complete Estrogen Receptor Antagonist (CERAN) and a

Selective Estrogen Receptor Degrader (SERD).[1] This document provides an in-depth

technical guide on the properties, mechanism of action, and preclinical and clinical findings

related to Palazestrant.

Physicochemical and Pharmacokinetic Properties
Palazestrant has been characterized by its favorable physicochemical and pharmacokinetic

profile, which supports its development as an oral therapeutic agent.
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Property Value Source

Molecular Formula C28H36FN3O

Molar Mass 449.614 g·mol−1

IUPAC Name

(1R,3R)-2-(2-fluoro-2-

methylpropyl)-3-methyl-1-[4-(1-

propylazetidin-3-

yl)oxyphenyl]-1,3,4,9-

tetrahydropyrido[3,4-b]indole

CAS Number 2092925-89-6

LogP 5.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
4

Rotatable Bond Count 7

Appearance White to off-white solid powder

Bioavailability High oral bioavailability

Half-life Approximately 8 days

Mechanism of Action
Palazestrant's therapeutic potential lies in its dual mechanism targeting the estrogen receptor

alpha (ERα), a key driver in the majority of breast cancers.

Complete Estrogen Receptor Antagonist (CERAN): Palazestrant binds to the estrogen

receptor, effectively blocking estrogen from attaching to it. This action prevents the receptor

from initiating the transcriptional signals that promote cancer cell growth. Unlike some other

estrogen receptor modulators, Palazestrant exhibits no agonist activity, meaning it

completely blocks estrogen-induced gene transcription.
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Selective Estrogen Receptor Degrader (SERD): Beyond just blocking the receptor,

Palazestrant also induces a conformational change in the ERα protein, marking it for

destruction by the cell's natural protein degradation machinery. This leads to a reduction in

the overall levels of ERα within the cancer cells, further diminishing the estrogen signaling

pathway that fuels tumor growth.

This dual action provides a comprehensive blockade of ER signaling and offers a potential

advantage over therapies that only block the receptor without promoting its degradation,

especially in the context of acquired resistance. Palazestrant has demonstrated potent activity

against both wild-type and mutant forms of the estrogen receptor.
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Mechanism of Action of Palazestrant.
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Preclinical and Clinical Development
Palazestrant is being evaluated in multiple clinical trials, both as a monotherapy and in

combination with other targeted agents.

Combination Therapies
Clinical studies are exploring the synergistic potential of Palazestrant with other classes of

anti-cancer drugs:

CDK4/6 Inhibitors: These drugs, such as palbociclib and ribociclib, block proteins involved in

cell division. The combination of Palazestrant with CDK4/6 inhibitors is being investigated in

several trials.

PI3K/mTOR Pathway Inhibitors: This class of drugs, including alpelisib and everolimus,

targets alternative growth signaling pathways in cancer cells.
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Palazestrant Combination Therapy Strategies.

Clinical Trial Data
Several clinical trials are underway to assess the efficacy and safety of Palazestrant. The

OPERA-01 is a notable Phase 3 trial comparing Palazestrant to the standard of care in

patients with ER+/HER2- advanced breast cancer that has progressed after endocrine therapy

with a CDK4/6 inhibitor.
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Trial Phase Patient Population Key Findings/Endpoints

Phase 1b/2
ER+/HER2- advanced or

metastatic breast cancer

In combination with ribociclib,

median Progression-Free

Survival (PFS) reached 15.5

months in the 120 mg

Palazestrant cohort. The

combination was generally

well-tolerated.

Phase 2 Monotherapy
ER+/HER2- advanced or

metastatic breast cancer

Demonstrated anti-tumor

activity and prolonged disease

stabilization in patients with

both wild-type and ESR1-

mutated tumors. The Clinical

Benefit Rate (CBR) was 48%

in a subset of patients.

Phase 3 (OPERA-01)

ER+/HER2- advanced breast

cancer, post-CDK4/6 inhibitor

therapy

Ongoing trial comparing

Palazestrant to standard of

care (fulvestrant or aromatase

inhibitors).

Experimental Protocols
In Vitro Cellular Proliferation Assay
This assay is used to determine the effect of Palazestrant on the growth of ER+ breast cancer

cell lines.

Methodology:

Cell Culture: MCF7 and CAMA-1 cells are cultured in medium containing 10% fetal bovine

serum. For experiments, cells are switched to medium with charcoal/dextran-stripped fetal

bovine serum to remove hormones.

Treatment: Cells are treated with varying doses of Palazestrant in the presence of 100

pmol/L 17β-estradiol (E2) to simulate a hormone-rich environment.
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Incubation: The treated cells are incubated for a specified period, typically 7 days.

Assessment of Proliferation: Cell proliferation is quantified using a reagent such as

CyQUANT, which measures cellular DNA content.

Data Analysis: The results are normalized to cells treated with E2 and a vehicle control to

determine the inhibitory concentration (IC50) of Palazestrant.
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Workflow for Cellular Proliferation Assay.

Western Blot for ERα Protein Levels
This technique is employed to measure the degradation of the estrogen receptor alpha protein

following treatment with Palazestrant.

Methodology:

Cell Treatment: ER+ breast cancer cells (e.g., MCF7) are treated with Palazestrant or

control compounds for 24 hours.

Protein Extraction: Cells are lysed to extract total cellular proteins.

Protein Quantification: The concentration of protein in each lysate is determined to ensure

equal loading.

Electrophoresis and Transfer: Proteins are separated by size using gel electrophoresis and

then transferred to a membrane.

Immunoblotting: The membrane is incubated with a primary antibody specific for ERα,

followed by a secondary antibody conjugated to a detectable enzyme.
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Detection: The signal from the secondary antibody is detected, providing a measure of the

amount of ERα protein.

Analysis: The ERα protein levels in treated samples are compared to untreated controls to

quantify the extent of protein degradation.

Synthesis
The chemical synthesis of Palazestrant involves the preparation of a tetrahydro-β-carboline

scaffold. The process begins with commercially available chiral Boc-protected tryptamine.

Following deprotection, the tryptamine is N-alkylated. This intermediate is then condensed with

a substituted benzaldehyde through a Pictet-Spengler reaction, which proceeds with high trans

diastereoselectivity to form the core structure of Palazestrant.

Conclusion
Palazestrant (C28H36FN3O) is a promising oral therapeutic agent for ER+/HER2- breast

cancer, characterized by a dual mechanism of complete estrogen receptor antagonism and

selective degradation. Its favorable pharmacokinetic profile and demonstrated anti-tumor

activity in both preclinical models and clinical trials, as a monotherapy and in combination with

other targeted agents, underscore its potential to address unmet needs in the treatment of

hormone-driven breast cancer. Ongoing Phase 3 clinical trials will be crucial in further defining

its role in the clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Palazestrant (C28H36FN3O): A Comprehensive
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860972#palazestrant-molecular-formula-
c28h36fn3o-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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